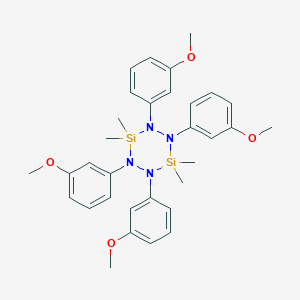
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, also known as TMTD or MeOTPD, is a silicon-based compound that has been widely used in scientific research for its unique properties. This compound is a tetrazadisilinane, which means it contains two silicon atoms and four nitrogen atoms in its structure. TMTD has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
作用机制
The mechanism of action of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to be related to its unique structure. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane contains two silicon atoms, which are known to have a high affinity for oxygen and nitrogen atoms. This property may allow 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane to interact with biological molecules, such as DNA and proteins, through hydrogen bonding and electrostatic interactions. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has also been reported to exhibit fluorescence properties, which may allow it to be used as a fluorescent probe for the detection of biological molecules.
生化和生理效应
The biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane have not been extensively studied, but it has been reported to exhibit low toxicity and low reactivity towards biological molecules. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in several in vitro experiments to study its potential as a fluorescent probe for the detection of biological molecules, and it has been shown to exhibit high sensitivity and selectivity towards certain targets. However, more research is needed to fully understand the biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane.
实验室实验的优点和局限性
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has several advantages for use in lab experiments, including its high purity, low toxicity, and unique properties. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been reported to exhibit high sensitivity and selectivity towards certain biological molecules, which may make it a useful tool for studying biological systems. However, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane also has some limitations, including its high cost and limited availability. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may also have limited applicability in certain experiments, depending on the specific research question and experimental design.
未来方向
There are several future directions for research on 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, including its potential applications in materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a fluorescent probe for the detection of biological molecules, and its potential as a tool for studying biological systems. Overall, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has the potential to be a valuable tool for scientific research in various fields.
合成方法
The synthesis of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane involves the reaction of 3-methoxyphenylmagnesium bromide with tetrachlorosilane, followed by the addition of tetramethylguanidine. The resulting product is then purified by column chromatography to obtain the pure 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in various scientific research applications, including materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
属性
CAS 编号 |
17082-89-2 |
|---|---|
产品名称 |
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
分子式 |
C32H40N4O4Si2 |
分子量 |
600.9 g/mol |
IUPAC 名称 |
1,2,4,5-tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C32H40N4O4Si2/c1-37-29-17-9-13-25(21-29)33-34(26-14-10-18-30(22-26)38-2)42(7,8)36(28-16-12-20-32(24-28)40-4)35(41(33,5)6)27-15-11-19-31(23-27)39-3/h9-24H,1-8H3 |
InChI 键 |
DNDQKTQOFODEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
规范 SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
同义词 |
1,2,4,5-Tetrakis(m-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



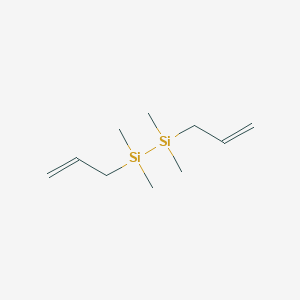
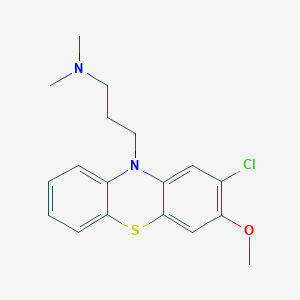
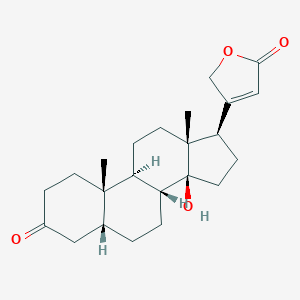
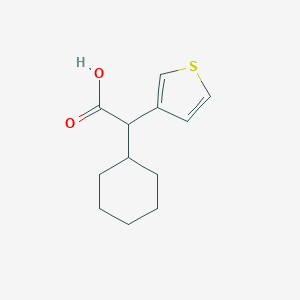
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
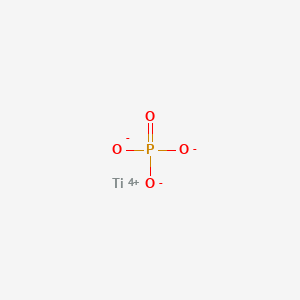
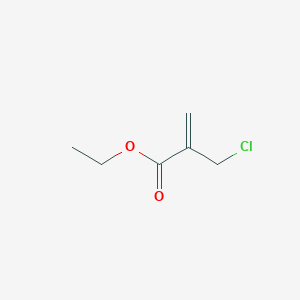

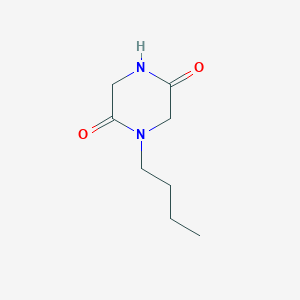


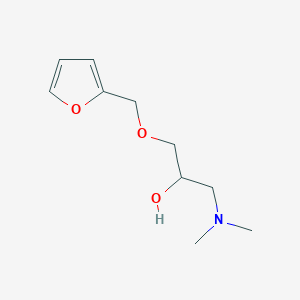
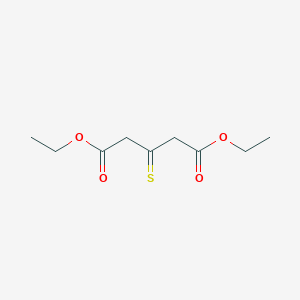
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)